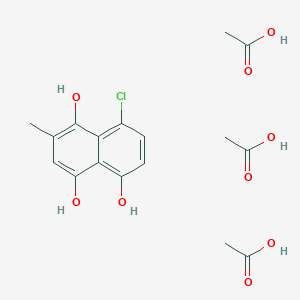![molecular formula C8H13NO6 B14387089 2-[Bis(carboxymethyl)amino]butanoic acid CAS No. 90088-64-5](/img/structure/B14387089.png)
2-[Bis(carboxymethyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C8H14N2O6 It is a derivative of butanoic acid, featuring two carboxymethyl groups attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(carboxymethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[Bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Bis(carboxymethyl)amino]butanoic acid involves its interaction with specific molecular targets. The carboxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can also participate in various biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Carboxymethyl]amino]propanoic acid
- 2-[Carboxymethyl]amino]pentanoic acid
- 2-[Carboxymethyl]amino]hexanoic acid
Uniqueness
2-[Bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its dual carboxymethyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
90088-64-5 |
|---|---|
Fórmula molecular |
C8H13NO6 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-2-5(8(14)15)9(3-6(10)11)4-7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
NYHDVGAVQFUVMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




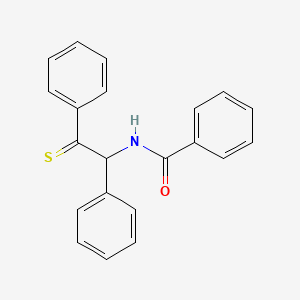
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
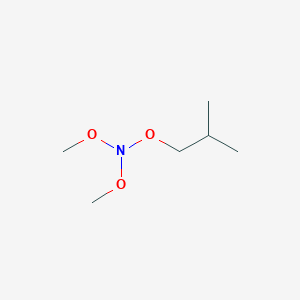
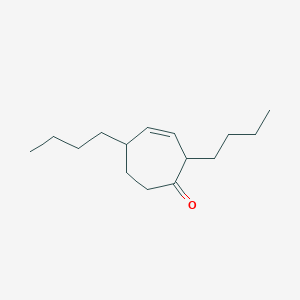
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
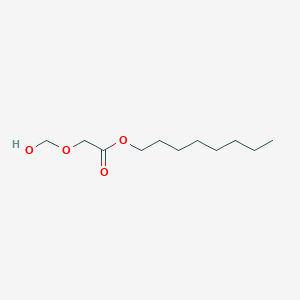
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
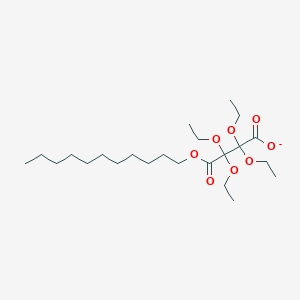
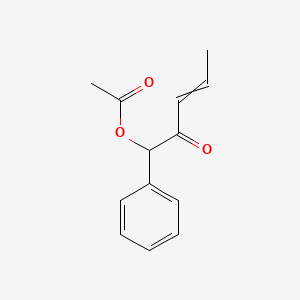
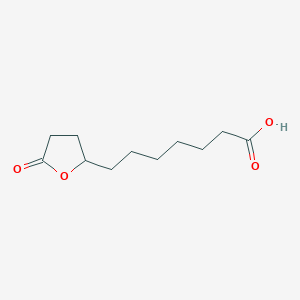
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
